molecular formula C12H13NO B14121801 N-(4-Methylphenyl)-3-furanmethanamine

N-(4-Methylphenyl)-3-furanmethanamine

Cat. No.: B14121801
M. Wt: 187.24 g/mol
InChI Key: MBSFUJSQMBSJGI-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3-furanmethanamine is an organic compound that belongs to the class of amines It features a furan ring attached to a methanamine group, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-3-furanmethanamine can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with furfural in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can optimize reaction conditions and minimize by-products. Additionally, the employment of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-3-furanmethanamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-Methylphenyl)-3-furanmethanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-3-furanmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-2-furanmethanamine
  • N-(4-Methylphenyl)-3-thiophenemethanamine
  • N-(4-Methylphenyl)-3-pyrrolemethanamine

Uniqueness

N-(4-Methylphenyl)-3-furanmethanamine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring’s electron-rich nature allows for unique interactions with biological targets, making this compound a valuable tool in medicinal chemistry and other research fields.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-(furan-3-ylmethyl)-4-methylaniline

InChI

InChI=1S/C12H13NO/c1-10-2-4-12(5-3-10)13-8-11-6-7-14-9-11/h2-7,9,13H,8H2,1H3

InChI Key

MBSFUJSQMBSJGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=COC=C2

Origin of Product

United States

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